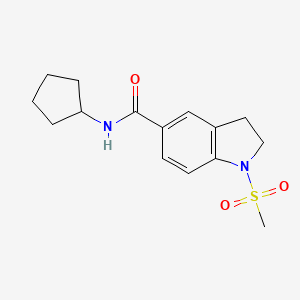![molecular formula C21H16BrN3O B5878229 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves the inhibition of several key enzymes and signaling pathways in cancer cells. It has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to have potent anticancer activity against a wide range of cancer cell lines. However, one limitation of using this compound is that it may have off-target effects on other cellular pathways, which could complicate its use in certain experimental settings.
Future Directions
There are several potential future directions for research involving 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. One area of interest is the development of analogs of this compound with improved potency and selectivity for specific cancer types. Additionally, this compound may be useful in combination with other anticancer agents to enhance their efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves several steps. The starting material is 2-phenyl-7-methylimidazo[1,2-a]pyridine, which is reacted with 4-bromoaniline in the presence of a catalyst to yield 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)aniline. This intermediate is then converted to the final product by reacting with benzoyl chloride in the presence of a base.
Scientific Research Applications
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by targeting specific cellular pathways involved in cancer cell growth and survival.
properties
IUPAC Name |
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c1-14-11-12-25-18(13-14)23-19(15-5-3-2-4-6-15)20(25)24-21(26)16-7-9-17(22)10-8-16/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGEZNOUJCIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)


![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)
